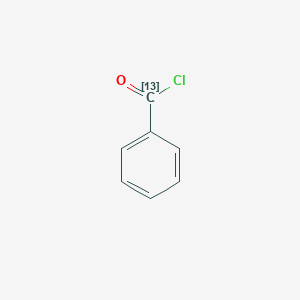

Benzoyl chloride-alpha-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455297 | |

| Record name | Benzoyl chloride-alpha-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52947-05-4 | |

| Record name | Benzoyl chloride-alpha-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52947-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzoyl chloride carbonyl-13C molecular weight and formula

Topic: Benzoyl Chloride Carbonyl-13C: Physicochemical Characterization, Synthesis, and Bioanalytical Applications Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

Benzoyl chloride carbonyl-13C (CAS: 52947-05-4) is a high-value stable isotope reagent utilized primarily in quantitative mass spectrometry and NMR structural elucidation. By incorporating a carbon-13 isotope at the reactive carbonyl position, this isotopologue serves as a robust internal standard for the derivatization of polar metabolites (amines, phenols, thiols) in complex biological matrices.[1] This guide details the molecular specifications, synthetic pathways, and critical applications of benzoyl chloride carbonyl-13C in modern drug development.

Physicochemical Characterization

Precise molecular characterization is essential for mass spectrometry applications where mass shift ($ \Delta m $) is the primary detection parameter.

Molecular Identity & Formula

| Parameter | Specification |

| Chemical Name | Benzoyl chloride-carbonyl- |

| Synonyms | Benzoyl chloride- |

| CAS Number | 52947-05-4 |

| Linear Formula | C |

| Empirical Formula | |

| Isotopic Purity | Typically |

Molecular Weight Breakdown

Unlike standard reagents where average atomic mass is used, stable isotope reagents require calculation based on specific isotope masses to ensure accurate precursor ion selection in MS/MS.

| Isotope | Count | Exact Mass (Da) | Contribution (Da) |

| 6 | 12.00000 | 72.00000 | |

| 1 | 13.00335 | 13.00335 | |

| 5 | 1.00783 | 5.03915 | |

| 1 | 15.99491 | 15.99491 | |

| 1 | 34.96885 | 34.96885 | |

| Total MW | 141.006 (Monoisotopic) | ||

| Average MW | 141.56 |

Note: The standard unlabeled benzoyl chloride has an average MW of ~140.57. The

Synthetic Routes & Quality Control

The synthesis of benzoyl chloride carbonyl-13C typically proceeds via the chlorination of isotopically labeled benzoic acid. This process must be anhydrous to prevent hydrolysis.

Synthesis Protocol (Thionyl Chloride Method)

Reagents:

-

Benzoic acid-carbonyl-

C (Precursor)[1] -

Thionyl chloride ($ \text{SOCl}_2 $) - Excess

-

Catalytic DMF (Dimethylformamide)

Reaction Mechanism: The carboxylic acid hydroxyl group is substituted by chlorine, releasing sulfur dioxide and hydrogen chloride gas.

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

) to exclude atmospheric moisture. -

Addition: Charge the flask with Benzoic acid-carbonyl-

C. Add Thionyl chloride (1.2 - 1.5 equivalents). -

Catalysis: Add 1-2 drops of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours until gas evolution (HCl/SO

) ceases. -

Purification: Distill the excess thionyl chloride followed by vacuum distillation of the product.

-

Boiling Point: ~198°C (at 760 mmHg).

-

Synthetic Pathway Diagram

Figure 1: Synthetic conversion of Benzoic Acid-

Applications in Drug Development & Metabolomics

Benzoyl chloride (BzCl) derivatization is a "gold standard" method for analyzing neurochemicals and polar metabolites. The

Mechanism of Action: Chemical Derivatization

BzCl reacts with functional groups containing active hydrogens (amines, phenols, thiols) under mild alkaline conditions. This reaction:

-

Increases Hydrophobicity: Improves retention on Reverse-Phase LC columns.

-

Enhances Ionization: The benzoyl group improves ESI response (up to 1000-fold sensitivity gain).

-

Stabilizes Analytes: Protects labile groups (e.g., catecholamines) from oxidation.

Comparative Mass Spectrometry Workflow

In a typical workflow, the biological sample is derivatized with unlabeled BzCl, while the internal standard (IS) is derivatized with

Key Advantage: The

Metabolomics Workflow Diagram

Figure 2: Comparative workflow for quantifying neurochemicals using

Handling, Stability, and Safety

Benzoyl chloride carbonyl-13C is a hazardous chemical requiring strict safety protocols.[2]

Stability & Storage

-

Moisture Sensitivity: Highly reactive with water. Hydrolysis yields Benzoic acid-

C and HCl.-

Reaction:

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ensure the container is tightly sealed with a septum to prevent atmospheric moisture ingress.

Safety Profile

-

Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7412: Benzoyl Chloride (General Properties). Available at: [Link]

-

Wong, J.M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Available at: [Link]

-

NIST Chemistry WebBook. Benzoyl Chloride Thermochemical Data. Available at: [Link]

Sources

13C-labeled benzoyl chloride chemical structure analysis

Isotopic Precision: A Technical Guide to Structural Analysis and Application of C-Labeled Benzoyl Chloride

Executive Summary & Core Directive

C-labeled benzoyl chlorideThis guide provides a rigorous technical analysis of [carbonyl-

Chemical Integrity & Stability Mechanics

The Hydrolysis Threat

The primary challenge in handling

Expert Insight: In high-precision quantitative workflows, even 1-2% hydrolysis can skew isotopic ratio calculations. Storage under inert atmosphere (Argon/Nitrogen) and the use of anhydrous solvents (DCM, Acetonitrile) are non-negotiable.

Degradation Pathway Visualization

The following diagram illustrates the hydrolysis mechanism that researchers must prevent.

Figure 1: Nucleophilic acyl substitution mechanism leading to reagent degradation.

Structural Characterization & Validation

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for verifying the position of the isotopic label and the chemical purity of the reagent.

C NMR Analysis

In [carbonyl-

Key Diagnostic Signals:

| Carbon Position | Chemical Shift (

Note: Shifts are solvent-dependent (typically CDCl

Mass Spectrometry: Isotopic Enrichment

Mass spectrometry (MS) is used to calculate the Atom Percent Excess (APE) . For

Fragmentation Logic:

-

Unlabeled BzCl (

C): Base peak at -

Labeled BzCl (

C): Base peak at

Enrichment Calculation Formula:

Application Workflow: Metabolomics Derivatization

The Mechanism of Action

The reagent targets nucleophilic functional groups. The reaction is typically performed under Schotten-Baumann conditions (basic aqueous/organic biphasic system).

Analytical Workflow Diagram

Figure 2: End-to-end workflow for differential isotope labeling in metabolomics.

Experimental Protocol: Determination of Isotopic Purity via qNMR

This protocol is designed to be self-validating. By using an internal standard with a known relaxation time, you ensure the accuracy of the integration.

Reagents & Equipment

-

Analyte: [Carbonyl-

C]Benzoyl Chloride (>10 mg). -

Solvent: Anhydrous CDCl

(stored over molecular sieves). -

Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (high purity, trace moisture free).

-

Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology

-

Sample Preparation (Glovebox Recommended):

-

Weigh approximately 15 mg of

C-BzCl exactly (record to 0.01 mg). -

Weigh an equimolar amount of Internal Standard.

-

Dissolve both in 600

L of anhydrous CDCl -

Transfer to an NMR tube and seal immediately with Parafilm.

-

-

Acquisition Parameters (Critical for qNMR):

-

Pulse Angle: 90°.

-

Relaxation Delay (

): Must be -

Scans: 16 to 64 (sufficient for S/N > 250).

-

Temperature: 298 K (controlled).

-

-

Data Processing:

-

Phase and baseline correct the spectrum manually.

-

Integrate the Internal Standard peak (calibrate to known proton/carbon count).

-

Integrate the

C=O peak at ~170 ppm.

-

-

Calculation:

References

-

National Institutes of Health (NIH). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available at: [Link]

-

Royal Society of Chemistry (RSC). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link][2][3][4]

-

Oregon State University. 13C NMR Chemical Shift Data and Analysis. Available at: [Link]

-

University of Oxford. Quantitative NMR Spectroscopy (qNMR) Guidelines. Available at: [Link]

-

Frontiers in Molecular Biosciences. An overview of methods using 13C for improved compound identification in metabolomics. Available at: [Link][4]

Sources

- 1. rsc.org [rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Navigating Chemical Fate: A Guide to Benzoyl Chloride-alpha-13C and Ring-13C Labeled Variants

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of mechanistic chemistry and drug development, the ability to trace the journey of a molecule is paramount. Stable isotope labeling is the cornerstone of this endeavor, providing an unambiguous window into complex reaction pathways and metabolic fates.[1][2] Among the versatile reagents used for this purpose, benzoyl chloride, a key building block in pharmaceuticals and other fine chemicals, is often employed in its isotopically labeled forms.[3][4]

This guide delves into the crucial distinctions between two principal labeled variants: benzoyl chloride-alpha-13C, where the carbonyl carbon is labeled, and benzoyl chloride-ring-13C, where one or more carbons of the aromatic ring are labeled. The choice between these isotopologues is not arbitrary; it is a strategic decision dictated by the specific scientific question being addressed. Understanding their unique synthetic origins, spectroscopic signatures, and applications is essential for designing robust experiments that yield clear, interpretable results. As a senior application scientist, this guide aims to provide not just the "what" but the "why" behind the selection and application of these powerful chemical tools.

Part 1: Foundational Differences - Synthesis and Structure

The strategic placement of the ¹³C atom defines the utility of the labeled benzoyl chloride. This placement is a direct consequence of the synthetic route, which begins with a ¹³C-enriched starting material.

This compound: Labeling the Reactive Center

The synthesis of the alpha-labeled variant focuses on introducing the isotope at the carboxyl group of the benzoic acid precursor. A common and efficient method involves the use of ¹³C-labeled potassium cyanide (K¹³CN) or ¹³CO₂.

-

Synthetic Pathway: The synthesis typically starts with a Grignard reagent, such as phenylmagnesium bromide, which reacts with ¹³CO₂ to form the carboxylate of benzoic acid. Subsequent acidification yields benzoic acid with the ¹³C label specifically at the carboxylic acid carbon. This labeled benzoic acid is then converted to this compound using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

Experimental Protocol: Synthesis of Benzoic acid-(carboxyl-¹³C)

-

Grignard Formation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

-

Carboxylation: Bubble ¹³CO₂ gas (from a cylinder or generated by reacting Ba¹³CO₃ with a strong acid) through the cooled Grignard solution with vigorous stirring.

-

Quenching & Acidification: Carefully quench the reaction mixture with aqueous HCl. This protonates the benzoate salt to form benzoic acid-(carboxyl-¹³C).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

-

Chlorination: React the purified benzoic acid-(carboxyl-¹³C) with a slight excess of thionyl chloride under reflux, followed by distillation to obtain pure this compound.[5]

Benzoyl Chloride-ring-13C: Labeling the Aromatic Scaffold

In contrast, the synthesis of a ring-labeled variant requires a starting material where the benzene ring itself is enriched with ¹³C. The most common precursor is uniformly labeled benzene (¹³C₆H₆), which ensures that every carbon in the aromatic ring is a ¹³C isotope.

-

Synthetic Pathway: The synthesis begins with a Friedel-Crafts reaction on the ¹³C-labeled benzene ring. For instance, a Friedel-Crafts alkylation with a methyl halide can produce ¹³C-labeled toluene.[7] The methyl group of the resulting toluene is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield ¹³C-ring-labeled benzoic acid.[8] Finally, as with the alpha-labeled variant, the labeled benzoic acid is treated with a chlorinating agent to produce benzoyl chloride-ring-13C.

Sources

- 1. metsol.com [metsol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. CN104447298A - Preparation method of benzoyl chloride - Google Patents [patents.google.com]

- 8. mlrip.ac.in [mlrip.ac.in]

The Analyst's Compass: A Technical Guide to Benzoyl Chloride-α-¹³C in Quantitative Metabolomics

Foreword: The Imperative for Precision in Metabolomics

In the intricate landscape of drug discovery and development, the ability to accurately quantify endogenous metabolites is not merely an analytical exercise; it is a cornerstone of mechanistic understanding and biomarker discovery. Metabolomics, the comprehensive study of small molecules within a biological system, provides a functional readout of the phenotype. However, the chemical diversity and wide dynamic range of the metabolome present significant analytical challenges. Many polar metabolites exhibit poor retention in reversed-phase liquid chromatography and suboptimal ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of benzoyl chloride-α-¹³C, a versatile and robust derivatization reagent that enables sensitive and accurate quantification of a broad spectrum of metabolites, empowering researchers to navigate the complexities of the metabolome with confidence.

The Principle of Benzoylation: Enhancing Analytical Performance

At its core, the utility of benzoyl chloride in metabolomics lies in its ability to modify the chemical properties of target analytes, thereby improving their detectability and separation. The underlying chemistry is the Schotten-Baumann reaction, where the acyl chloride reacts with nucleophilic functional groups under basic conditions.

Reaction Mechanism and Target Specificity

Benzoyl chloride readily reacts with primary and secondary amines, phenols, thiols, and some alcohols (e.g., ribose hydroxyls) to form stable amide, ester, or thioester derivatives.[1][2][3] This broad reactivity makes it a versatile tool for targeting a wide array of important metabolite classes, including amino acids, neurotransmitters, and polyamines.[1][4] The reaction is exceptionally rapid, often reaching completion within seconds at room temperature, a significant advantage over other derivatization reagents like dansyl chloride which may require elevated temperatures and longer incubation times.[3]

The reaction proceeds optimally under basic conditions (pH ≥ 9), which facilitates the deprotonation of the target functional groups, enhancing their nucleophilicity.[2] Sodium carbonate is a commonly used base for this purpose, having been shown to provide more sensitive detection for many analytes compared to borate buffers.[2]

Caption: Mechanism of Benzoyl Chloride Derivatization.

The Power of the Benzoyl Tag: A Multifaceted Enhancement

The addition of the benzoyl group to a polar metabolite confers several critical analytical advantages:

-

Increased Hydrophobicity and Chromatographic Retention: The nonpolar phenyl group significantly increases the hydrophobicity of the derivatized analyte. This leads to enhanced retention on reversed-phase liquid chromatography (LC) columns, moving polar metabolites away from the void volume where matrix effects are most pronounced.[2][5] This improved separation is crucial for resolving isomers and reducing ion suppression.[1]

-

Improved Ionization Efficiency: The increased hydrophobicity of the benzoylated analytes can aid in the desolvation process in the electrospray ionization (ESI) source, leading to more efficient charge formation and a substantial increase in mass spectrometry (MS) signal intensity.[2] Signal enhancements of over 100-fold have been reported for certain analytes.[2]

-

Facilitated MS/MS Fragmentation: The benzoyl group provides a consistent and predictable fragmentation pattern during tandem mass spectrometry (MS/MS), typically involving the neutral loss of the benzoyl moiety. This aids in the development of sensitive and specific multiple reaction monitoring (MRM) assays for targeted quantification.[2]

The Strategic Advantage of ¹³C-Labeling: Precision in Quantification

While non-labeled benzoyl chloride enhances detection, the use of its stable isotope-labeled counterpart, benzoyl chloride-α-¹³C, elevates the methodology to a gold standard for quantitative metabolomics.

Isotope Dilution Mass Spectrometry: The Principle of Self-Validation

The core principle behind using ¹³C-benzoyl chloride is isotope dilution mass spectrometry. By derivatizing a known amount of an authentic chemical standard with ¹³C-benzoyl chloride, a stable isotope-labeled internal standard (SIL-IS) is created for each analyte of interest.[1][3] These SIL-IS are chemically identical to the native, ¹²C-benzoylated analytes in the biological sample, but are mass-shifted due to the presence of the ¹³C atom.

This approach provides a self-validating system for quantification because the SIL-IS co-elutes with the endogenous analyte and experiences the same matrix effects, extraction inefficiencies, and ionization suppression or enhancement.[6] By measuring the ratio of the signal from the endogenous analyte to that of the known amount of SIL-IS, a highly accurate and precise quantification can be achieved, correcting for variations throughout the analytical workflow.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Field-Proven Methodologies: A Step-by-Step Guide

The following protocols are based on established methods and provide a robust framework for the application of benzoyl chloride-α-¹³C derivatization in metabolomics.

Sample Preparation: The Critical First Step

For complex biological matrices, initial sample preparation is crucial to remove interfering substances, primarily proteins, which can contaminate the LC column and interfere with the derivatization reaction.

Protocol 1: Protein Precipitation for Serum/Plasma

-

Aliquot Sample: Transfer 20 µL of serum or plasma to a microcentrifuge tube.

-

Precipitate Proteins: Add 80 µL of ice-cold acetonitrile.

-

Vortex: Vortex the mixture briefly to ensure thorough mixing.

-

Centrifuge: Centrifuge at ≥12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new tube for derivatization.

Derivatization: The Core Reaction

Materials:

-

Supernatant from prepared biological sample.

-

100 mM Sodium Carbonate solution.

-

2% (v/v) Benzoyl chloride-α-¹³C in acetonitrile.

-

(Optional) Internal standard mixture (standards derivatized with ¹²C-benzoyl chloride).

-

HPLC-grade water.

Protocol 2: Derivatization of Metabolites

-

Aliquot Supernatant: To a clean microcentrifuge tube, add 20 µL of the protein-free supernatant.

-

Adjust pH: Add 10 µL of 100 mM sodium carbonate solution and vortex briefly.

-

Initiate Derivatization: Add 10 µL of the 2% benzoyl chloride-α-¹³C solution in acetonitrile. Vortex immediately. The reaction is rapid and will proceed at room temperature.

-

(Optional) Add Internal Standard: If using a ¹²C-derivatized internal standard mix, add 10 µL at this stage.

-

Quench and Dilute: Add 50 µL of HPLC-grade water to quench the reaction by hydrolyzing any remaining benzoyl chloride and to reduce the organic solvent content before injection.[1][7] The sample is now ready for LC-MS analysis.

LC-MS/MS Analysis: The Final Measurement

The derivatized samples are then analyzed by reversed-phase LC-MS/MS. A C18 stationary phase is typically used. The mobile phases are usually water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B. A gradient elution is employed to separate the benzoylated metabolites. Detection is performed on a triple quadrupole mass spectrometer in positive ion mode using MRM.

Performance Characteristics and Method Validation

The benzoyl chloride-α-¹³C derivatization method, when coupled with LC-MS/MS, offers excellent analytical performance.

| Performance Metric | Typical Value | Rationale/Significance |

| Limit of Detection (LOD) | < 10 nM for most analytes[4] | High sensitivity enables the quantification of low-abundance metabolites. |

| Relative Standard Deviation (RSD) | < 10% for most analytes[4] | Demonstrates high precision and reproducibility of the method. |

| Reaction Time | Seconds at room temperature[3] | Facilitates high-throughput sample processing. |

| Analyte Stability | Derivatized products stable for at least a week at room temperature and up to six months at -80°C.[3] | Allows for flexibility in sample analysis scheduling and re-analysis if necessary. |

Troubleshooting and Expert Insights

While robust, the benzoyl chloride derivatization workflow is not without potential challenges. Understanding these and their solutions is key to successful implementation.

-

Poor Peak Shape for Early Eluting Compounds: High organic solvent concentration in the injected sample can cause peak distortion for the most polar derivatized analytes.

-

Solution: Minimize the organic solvent in the final sample by adjusting the dilution step. Replacing DMSO with acetonitrile in the internal standard mixture has also been shown to improve peak shape for certain compounds.[1]

-

-

Incomplete Derivatization: Insufficient benzoyl chloride or suboptimal pH can lead to incomplete reaction.

-

Solution: Ensure a sufficient excess of the benzoyl chloride reagent is used. Verify the pH of the reaction mixture is ≥ 9.

-

-

Matrix Effects: Despite the use of SIL-IS, significant ion suppression can still impact sensitivity.[6][8]

-

Solution: Optimize chromatographic separation to resolve analytes from major matrix components. Sample dilution can also mitigate matrix effects, though this may compromise detection limits for very low-abundance metabolites.[9]

-

Concluding Remarks: A Robust Tool for Metabolomic Discovery

Benzoyl chloride-α-¹³C has proven to be an invaluable reagent in the metabolomics toolbox. Its rapid and versatile reactivity, coupled with the precision afforded by stable isotope labeling, provides a powerful and self-validating system for the accurate quantification of a diverse range of metabolites. By enhancing chromatographic retention and mass spectrometric sensitivity, this derivatization strategy empowers researchers in drug development and life sciences to uncover subtle but significant changes in metabolic pathways, paving the way for new diagnostic and therapeutic insights.

References

-

Grinias, J. P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A, 1444, 43-52. [Link]

-

Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 782-789. [Link]

-

Song, Y., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals. Journal of Chromatography B, 1029-1030, 1-8. [Link]

-

Wasilczyk, J., et al. (2021). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Request PDF. [Link]

-

Malec, P. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464872. [Link]

-

Kuhnen, S., et al. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. Analytical Chemistry, 93(41), 13835-13843. [Link]

-

Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4881-4889. [Link]

-

Song, Y., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Request PDF. [Link]

-

Song, Y., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. [Link]

-

LCGC TV. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

-

Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry, 81(10), 3919-3932. [Link]

-

Slideshare. (2016, November 28). Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. Slideshare. [Link]

- Google Patents. (n.d.). Synthesis method of isotope labeled dansyl chloride-13C2.

-

CABI Digital Library. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]

-

Hiller, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

Sources

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

A Guide to Isotopic Purity Specifications for Benzoyl Chloride-alpha-13C

Introduction: The Significance of Precise Isotopic Labeling in Scientific Advancement

In the realms of pharmaceutical development, metabolomics, and quantitative proteomics, the precision of experimental tools is paramount. Benzoyl chloride-alpha-13C, a derivative of benzoic acid with a carbon-13 isotope at the carbonyl position, serves as a critical reagent for introducing a stable isotopic label into various molecules. This labeling is instrumental for applications requiring precise quantification and tracing, such as in vivo neurochemical monitoring and metabolic flux analysis.[1][2] The efficacy of these applications hinges on the well-defined isotopic and chemical purity of the this compound used. This guide provides an in-depth technical overview of the synthesis, purification, and rigorous analytical methodologies required to ascertain the isotopic purity of this vital research tool, ensuring the integrity and reproducibility of experimental data.

Synthesis and Purification: A Foundation of Purity

The quality of this compound is fundamentally determined by its synthesis and subsequent purification. While various methods exist for the synthesis of unlabeled benzoyl chloride, the preparation of its isotopically labeled counterpart necessitates a specialized approach starting from a 13C-labeled precursor. A common synthetic route involves the conversion of [carbonyl-13C]benzoic acid to this compound.

A general synthetic approach involves the reaction of [carbonyl-13C]benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is prevalent in industrial-scale synthesis of unlabeled benzoyl chloride and can be adapted for the labeled version.[3]

Illustrative Synthetic Workflow

Caption: Synthetic and purification workflow for this compound.

Causality in Experimental Choices

-

Choice of Chlorinating Agent: Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies their removal from the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product back to benzoic acid. The temperature is carefully controlled to manage the reaction rate and minimize side reactions.

-

Purification by Fractional Distillation: Fractional distillation under reduced pressure is the gold standard for purifying benzoyl chloride.[3] This technique is crucial for separating the desired product from unreacted starting materials, byproducts, and any potential chlorinated impurities. The reduced pressure lowers the boiling point, preventing thermal degradation of the product.

Analytical Characterization: A Multi-faceted Approach to Purity Verification

A comprehensive assessment of this compound purity requires a combination of analytical techniques to determine both its chemical and isotopic integrity.

Isotopic Purity and Enrichment Determination

The primary specification for this compound is its isotopic purity, typically expressed as atom percent 13C.[4][5] This value quantifies the extent to which the carbonyl carbon has been replaced by the 13C isotope.

Mass spectrometry is a powerful tool for determining isotopic enrichment.[6][7] By analyzing the mass-to-charge ratio of the molecule, the relative abundance of the 13C-labeled species can be quantified.

Experimental Protocol: Isotopic Enrichment Analysis by GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Method:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injection: Split injection to avoid column overload.

-

Oven Program: A temperature ramp to ensure good separation from any impurities.

-

-

MS Method:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Full scan mode to detect all ions within a specified mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak for both the unlabeled (M) and the 13C-labeled (M+1) benzoyl chloride. The mass of the molecular ion for unlabeled benzoyl chloride is approximately 140.56 g/mol .[8]

-

Calculate the isotopic enrichment using the relative intensities of the M and M+1 peaks, correcting for the natural abundance of 13C in the rest of the molecule.

-

Data Presentation: Typical Isotopic Purity Specifications

| Parameter | Specification | Analytical Technique |

| Isotopic Purity | ≥ 99 atom % 13C | Mass Spectrometry, NMR |

| Chemical Purity | ≥ 98% | GC-FID, 1H NMR |

Note: Specifications may vary slightly between suppliers.[4][5]

13C NMR spectroscopy provides direct evidence of 13C incorporation and can be used to quantify isotopic enrichment.[9] The presence of a strong signal for the carbonyl carbon confirms successful labeling.

Experimental Protocol: Isotopic Enrichment Analysis by 13C NMR

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer.

-

Acquisition: Acquire a quantitative 13C NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Data Analysis: The isotopic enrichment can be estimated by comparing the integral of the 13C-labeled carbonyl signal to that of a known internal standard or by using advanced quantitative NMR techniques.

Chemical Purity Assessment

Ensuring the absence of chemical impurities is as critical as confirming isotopic enrichment. Common impurities can include unreacted benzoic acid, residual chlorinating agent, and byproducts from side reactions.

GC-FID is a robust method for quantifying the chemical purity of volatile compounds like benzoyl chloride.

Experimental Protocol: Chemical Purity by GC-FID

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent. An internal standard can be used for more accurate quantification.[10]

-

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector.

-

GC Method: Similar to the GC-MS method, a temperature-programmed run on a non-polar capillary column is used.

-

Data Analysis: The chemical purity is determined by calculating the area percentage of the benzoyl chloride peak relative to the total area of all peaks in the chromatogram.

1H NMR is an excellent tool for identifying and quantifying proton-containing impurities. The spectrum of pure benzoyl chloride should show characteristic signals for the aromatic protons. Any additional signals would indicate the presence of impurities.

Self-Validating Analytical Workflow

The combination of these analytical techniques creates a self-validating system. For instance, an impurity detected by GC-FID can be identified by its mass spectrum in GC-MS and its characteristic signals in 1H NMR. This multi-pronged approach provides a high degree of confidence in the final purity assessment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 4. Benzoyl chloride-a-13C 13C 99atom 52947-05-4 [sigmaaldrich.com]

- 5. Benzoyl chloride-a-13C 13C 99atom 52947-05-4 [sigmaaldrich.com]

- 6. almacgroup.com [almacgroup.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

- 10. semanticscholar.org [semanticscholar.org]

Advanced Handling and Safety Protocol: Stable Isotope-Labeled Benzoyl Chloride

Content Type: Technical Whitepaper / Operational Safety Guide Target Audience: Analytical Chemists, DMPK Researchers, and Synthetic Organic Chemists

Introduction & Strategic Application

Stable isotope-labeled benzoyl chloride (e.g., Benzoyl chloride-d

Unlike standard reagents, the handling of isotopically labeled acid chlorides requires a dual-focus safety protocol:

-

Personnel Safety: Protection against the acute toxicity and corrosive nature of acyl chlorides.

-

Data Integrity: Prevention of moisture-induced hydrolysis, which not only poses a safety hazard (HCl generation) but degrades the isotopic purity and concentration of the reagent, leading to assay failure.

Chemical Identity & Physical Properties

The following table contrasts the standard reagent with common isotopic variants. Note that while chemical hazards are identical, the financial and experimental risk of mishandling labeled compounds is significantly higher.

| Property | Benzoyl Chloride (Unlabeled) | Benzoyl Chloride-d | Benzoyl Chloride- |

| CAS Number | 98-88-4 | 66214-08-0 | 266308-67-2 |

| Molecular Weight | 140.57 g/mol | ~145.60 g/mol | ~146.62 g/mol |

| Boiling Point | 197.2 °C | ~197 °C | ~197 °C |

| Density | 1.211 g/mL | ~1.25 g/mL | ~1.26 g/mL |

| Primary Hazard | Corrosive / Lachrymator | Corrosive / Lachrymator | Corrosive / Lachrymator |

Hazard Dynamics: The Mechanism of Toxicity

To safely handle benzoyl chloride, one must understand the causality of its hazard. It is not merely "corrosive"; it is a potent electrophile that undergoes rapid nucleophilic acyl substitution upon contact with protic solvents (water, sweat, mucosal membranes).

The Hydrolysis Threat

The immediate danger is the reaction with ambient moisture. Benzoyl chloride reacts with water to generate Hydrochloric Acid (HCl) gas and Benzoic Acid.[1] This reaction is exothermic and generates white fumes that are immediately destructive to respiratory tissues.

Mechanism of Action:

-

Attack: Water (nucleophile) attacks the carbonyl carbon.

-

Intermediate: A tetrahedral intermediate forms.

-

Collapse: The chloride ion is expelled, releasing HCl.

Figure 1: The hydrolysis pathway.[2] The red node (HCl) represents the immediate respiratory and ocular hazard.

Health Hazard Classification (GHS)[4][5][6][7]

-

H314: Causes severe skin burns and eye damage.[3][4][5][6] (Mechanism: HCl formation on skin).

-

H331: Toxic if inhaled.[3][4][6][7][8] (Mechanism: Inhalation of HCl fumes causes pulmonary edema).

Advanced Handling Protocols

Standard lab safety (gloves/goggles) is insufficient for high-purity isotope work. You must employ Schlenk line techniques or anhydrous syringe transfers to maintain reagent integrity.

The "Dry Syringe" Aliquot Technique

This protocol ensures the reagent never contacts atmospheric moisture.

-

Preparation:

-

Use a fume hood with >100 fpm face velocity.

-

PPE: Butyl rubber gloves (nitrile is permeable to some acid chlorides over time), chemical splash goggles, and a lab coat.

-

Glassware: Oven-dried (120°C) vials with PTFE-lined septa.

-

-

Inert Gas Blanket:

-

Flush the source bottle with dry Nitrogen (

) or Argon (

-

-

Transfer:

-

Use a glass syringe with a stainless steel needle. Do not use plastic syringes with rubber plungers as benzoyl chloride can swell/degrade certain polymers.

-

Draw the liquid slowly to prevent bubble formation (cavitation).

-

-

Quenching Residuals:

-

Never return excess reagent to the stock bottle.

-

Quench residual liquid in the syringe by drawing up dilute sodium bicarbonate solution inside the hood.

-

Figure 2: Safe handling workflow emphasizing inert atmosphere and immediate quenching of waste.

Storage & Isotopic Stability

Proper storage is the only way to prevent financial loss through hydrolysis.

-

Temperature: Store at 2–8 °C . While chemically stable at room temperature, refrigeration reduces the vapor pressure, lowering the risk of fume escape upon opening.

-

Container: Amber glass with a PTFE-lined cap.

-

Secondary Containment: Store inside a desiccator or a sealed bag containing desiccant packets (silica gel or Drierite) to scavenge humidity.

-

Isotopic Integrity: Benzoyl chloride-d

is generally stable against H/D exchange under neutral conditions. However, the presence of trace acid (autocatalytic from hydrolysis) can promote exchange at the ortho positions over long periods. Keep the material neutral and dry. [9][10]

Emergency Response & Decontamination

In the event of exposure or spill, action must be immediate.[11]

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. Do not use mouth-to-mouth resuscitation (risk of chemically burning the rescuer).

-

Skin Contact: Immediate flushing with water for 15 minutes. Do not attempt to neutralize the skin with bases (bicarbonate) as the heat of neutralization can worsen the thermal component of the burn. Use water only.

-

Eye Contact: Rinse with water for 15+ minutes, lifting eyelids. Consult an ophthalmologist immediately.

Spill Cleanup (Chemical Decontamination)

Do not simply wipe up with paper towels (fire risk).

-

Evacuate: Clear the area if the spill is >10 mL and outside a hood.

-

PPE: Wear respiratory protection (full-face respirator with acid gas cartridges) if fumes are present.[5]

-

Neutralization:

-

Cover the spill with a mixture of Sodium Carbonate (Soda Ash) or Sodium Bicarbonate and clay cat litter (bentonite).

-

Reaction:

. -

Allow the bubbling (

release) to cease before sweeping.

-

-

Disposal: Collect in a container labeled "Organic Acid Waste."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7412, Benzoyl Chloride. Retrieved from [Link]

-

New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. carlroth.com [carlroth.com]

- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 10. scribd.com [scribd.com]

- 11. download.basf.com [download.basf.com]

Synthesis pathways utilizing benzoyl chloride-alpha-13C precursor

Synthesis Pathways Utilizing Benzoyl Chloride- - C Precursor

Content Type: Technical Guide / Whitepaper Audience: Senior Synthetic Chemists, ADME Scientists, and Radiochemists.

Executive Summary: The Strategic Value of the - C Label

In the architecture of drug development, the Benzoyl Chloride-

This guide details the technical synthesis, handling, and application of Benzoyl Chloride-

Part 1: Precursor Integrity & "Make vs. Buy" Logic

While Benzoyl Chloride-

Protocol A: In Situ Generation via Thionyl Chloride

Objective: Convert stable Benzoic Acid-

Reagents:

-

Benzoic Acid-

- -

Thionyl Chloride (SOCl

), high purity -

Catalytic DMF (Dimethylformamide)

Methodology:

-

Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar and a reflux condenser fitted with a CaCl

drying tube (or N -

Addition: Charge Benzoic Acid-

--

Mechanistic Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the conversion of the sterically stable benzoic acid.

-

-

Reflux: Heat to reflux (75-80 °C) for 2–3 hours. Monitor cessation of HCl/SO

gas evolution. -

Isolation: Remove excess SOCl

via rotary evaporation under strict anhydrous conditions (use a liquid N -

Validation: Dissolve a small aliquot in CDCl

.-

Checkpoint:

C NMR should show a shift from ~172 ppm (Acid) to ~168 ppm (Chloride). If Acid remains, repeat SOCl

-

Part 2: The Amide Hub – Synthesis of Labeled Benzamides

The formation of the C-N bond is the most frequent application, relevant to kinase inhibitors, antipsychotics (e.g., Remoxipride analogs), and histone deacetylase (HDAC) inhibitors.

Protocol B: Anhydrous Schotten-Baumann Variant

Objective: Quantitative coupling of Benzoyl Chloride-

Rationale: Standard aqueous Schotten-Baumann (NaOH/H

| Parameter | Specification |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) |

| Base | Triethylamine (TEA) or DIPEA (3.0 eq) |

| Temperature | 0 °C |

| Stoichiometry | Amine (1.0 eq) : Acid Chloride (1.05 eq) |

Step-by-Step Workflow:

-

Dissolution: Dissolve the target Amine (1.0 mmol) and TEA (3.0 mmol) in dry DCM (5 mL) under Argon. Cool to 0 °C.

-

Addition: Dissolve Benzoyl Chloride-

--

Control: Maintain temperature <5 °C to prevent bis-acylation or side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Add saturated NaHCO

(aq). The labeled carbonyl is now chemically locked as the amide and resistant to mild hydrolysis. -

Purification: Extract with DCM, dry over MgSO

, and concentrate.

Pathway Visualization: The Benzoyl Divergence

Figure 1: Divergent synthesis pathways from the central labeled chloride precursor. The Amide and Ketone pathways represent the highest value for pharmaceutical tracking.

Part 3: The Ketone Hub – Friedel-Crafts Acylation[1][2]

Synthesizing labeled diaryl ketones (Benzophenones) requires Lewis Acid catalysis. This is critical for synthesizing photo-affinity probes or specific inhibitor classes.

Protocol C: Lewis Acid Mediated Acylation

Challenge: Isotopic scrambling is rare with acyl chlorides, but decarbonylation can occur if heated excessively with AlCl

Reagents:

-

Benzoyl Chloride-

- -

Aromatic Substrate (e.g., Anisole, Toluene)[2]

-

Aluminum Chloride (AlCl

), anhydrous powder

Methodology:

-

Slurry Formation: In a flame-dried flask, suspend AlCl

(1.2 eq) in dry DCM or 1,2-Dichloroethane. -

Pre-Complexation: Cool to 0 °C. Add Benzoyl Chloride-

--

Observation: The formation of the Acylium Ion (

) complex is often indicated by a color change (yellow/orange).

-

-

Substrate Addition: Add the aromatic substrate (1.0 eq) slowly.

-

Note: For activated substrates (e.g., Anisole), keep at 0 °C. For deactivated substrates, reflux may be required.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice/HCl. This decomposes the Aluminum-Alkoxide complex and liberates the labeled ketone.

Part 4: Analytical Validation (The Self-Validating System)

Trust in the label's location is paramount. You must verify that the

Quantitative C NMR (qNMR)

The

| Compound Class | Typical | Coupling Constants ( |

| Benzoyl Chloride | 168.0 – 169.0 | N/A |

| Benzamide | 166.0 – 168.0 | |

| Benzophenone | 195.0 – 197.0 | Long range coupling to ring protons |

| Benzoate Ester | 165.0 – 166.0 |

Validation Check:

Run a proton-decoupled

Part 5: Safety & Handling of Isotopic Acid Chlorides

Handling

-

Moisture Zero-Tolerance: Glassware must be oven-dried (>120 °C) for 4 hours. All transfer syringes must be gas-tight and argon-flushed.

-

Trapping: Acid chlorides release HCl upon reaction. When using labeled material, do not use a standard water aspirator for vacuum (risk of back-streaming moisture). Use a high-vac oil pump with a liquid nitrogen trap.

-

Storage: If not used immediately, store in flame-sealed ampoules under Argon at -20 °C. Teflon-lined screw caps are insufficient for long-term storage of volatile labeled precursors.

References

-

Ataman Chemicals. Benzoyl Chloride Production and Applications. (Industrial synthesis overview). [Link]

-

National Institutes of Health (NIH). Synthesis of 13C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13C5] ribofuranosyl 5'-monophosphate.[3] (Protocol for high-value isotopic synthesis). [Link]

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (Friedel-Crafts Acylation conditions). [Link]

-

American Chemical Society (ACS). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (Catalytic considerations for benzoylation). [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. (Safety protocols applicable to acyl chlorides).[4][5][6] [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chemijournal.com [chemijournal.com]

- 3. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. dl.novachem.com.au [dl.novachem.com.au]

Methodological & Application

Protocol for derivatization of amines using benzoyl chloride-alpha-13C

Application Note: High-Precision Derivatization of Amines using Benzoyl Chloride- - C

Abstract & Core Principle

This application note details a robust protocol for the derivatization of primary and secondary amines using Benzoyl Chloride-

Key Advantages:

-

Enhanced Ionization: The introduction of the benzoyl moiety significantly increases hydrophobicity, improving retention on Reversed-Phase (C18) columns and boosting Electrospray Ionization (ESI) efficiency by 10–100 fold compared to native amines.

-

Stable Isotope Labeling (SIL): The

-

Chemical Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the benzoyl chloride. The

Reaction Scheme:

Note on Isotope Selection: While ring-labeled (

Materials & Reagents

Reagents

-

Derivatizing Agent: Benzoyl Chloride-

-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Storage: Keep desiccated at 4°C. Hydrolyzes rapidly in moist air.

-

-

Buffer: Sodium Carbonate (Na

CO -

Solvent: LC-MS grade Acetonitrile (ACN).

-

Quenching Agent: Glycine (optional) or 1% Formic Acid.

-

Internal Standard (IS): If using the reagent to generate an IS, prepare a stock of the target amine.

Preparation of Solutions

| Solution | Concentration | Preparation Instructions |

| Reaction Buffer | 100 mM | Dissolve 1.06 g Na |

| Reagent Solution | 2% (v/v) | Prepare Fresh: Mix 20 µL Benzoyl Chloride- |

| Stop Solution | 1% Formic Acid | Dilute 1 mL Formic Acid in 99 mL 20% ACN/Water. |

Experimental Protocol

Workflow Diagram

The following diagram outlines the critical path for sample preparation and analysis.

Figure 1: Step-by-step derivatization workflow ensuring optimal pH control and reagent stability.

Step-by-Step Methodology

1. Sample Preparation:

-

Aliquot 50 µL of the amine-containing sample (e.g., plasma supernatant, standard solution) into a 1.5 mL microcentrifuge tube or glass vial.

-

Critical: Ensure the sample is neutral or slightly basic. Acidic samples will neutralize the buffer and inhibit the reaction.

2. Buffer Addition:

-

Add 25 µL of 100 mM Sodium Carbonate Buffer .

-

Vortex briefly (5 sec).

-

Checkpoint: The pH must be >9.0 for the Schotten-Baumann reaction to proceed efficiently.

3. Derivatization Reaction:

-

Add 25 µL of the 2% Benzoyl Chloride-

- -

IMMEDIATELY vortex for 30 seconds.

-

Why? Benzoyl chloride hydrolyzes in water. Rapid mixing ensures the reagent encounters the amine before it is destroyed by the aqueous buffer.

-

-

Incubate at Room Temperature (20–25°C) for 10–20 minutes.

4. Quenching:

-

Add 50 µL of Stop Solution (1% Formic Acid in 20% ACN) or a solution containing 100 mM Glycine.

5. Cleanup (Optional but Recommended):

-

Centrifuge at 12,000 x g for 5 minutes to remove any precipitate.

-

Transfer supernatant to an LC vial.

-

Note: For complex matrices (plasma), a Liquid-Liquid Extraction (LLE) using Ethyl Acetate can be performed here to remove salts.

LC-MS/MS Parameters & Validation

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes. (Benzoylated amines are hydrophobic and elute later than native amines).

Mass Spectrometry Detection (MRM)

The

| Compound | Native Precursor (m/z) | Native Product (m/z) | ||

| Phenylethylamine | 122.1 | 105.1 (Benzoyl) | 227.1 (+105+1) | 106.1 ( |

| Putrescine (Di-Bz) | 89.1 | varies | 298.2 (+210+2) | 106.1 ( |

Note: For polyamines like Putrescine, two benzoyl groups are added, resulting in a +2 Da shift if using the

Critical Consideration: The M+1 Overlap

When using

-

Solution: Use High-Resolution MS (HRMS) to resolve the mass defect, or use mathematical deconvolution (subtracting the theoretical contribution of the natural M+1 from the labeled signal).

-

Alternative: Use this protocol to create an external calibration curve where the labeled compound is the sole analyte in the standard, avoiding cross-talk.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Vortex immediately upon adding Benzoyl Chloride. Do not pause. |

| Precipitation | High concentration of reagent | Reduce reagent concentration to 1% or increase ACN percentage. |

| Inconsistent Results | pH drop | Ensure Carbonate buffer capacity is sufficient to neutralize the HCl generated. |

| Column Clogging | Excess Benzoic Acid | Benzoic acid is a byproduct. Ensure proper washing/equilibration of the column between runs. |

References

-

Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A.

-

Sigma-Aldrich. Product Specification: Benzoyl chloride-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

- -

Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.[6] Analytical Methods.

-

Organic Chemistry Portal. Schotten-Baumann Reaction Mechanism and Conditions.

Sources

- 1. ukisotope.com [ukisotope.com]

- 2. byjus.com [byjus.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

Precision Engineering of 13C-Labeled Internal Standards for LC-MS/MS Bioanalysis

Application Note: AN-SIL-13C-01

Abstract

This guide details the strategic synthesis and validation of Carbon-13 (

Introduction: The Case for C Over Deuterium

In regulated bioanalysis (FDA/EMA guidelines), the internal standard is the primary tool for normalization. However, not all SIL-IS are created equal.

The "Deuterium Effect" vs. C Co-elution

Deuterium possesses a lower vibrational frequency and slightly different lipophilicity than hydrogen. In modern UHPLC systems, this often leads to a retention time (RT) shift where the deuterated standard elutes slightly earlier than the analyte.

-

Consequence: If matrix suppression zones are narrow (e.g., phospholipids eluting late), the D-labeled IS may elute in a "clean" region while the analyte elutes in a suppression zone. The IS fails to experience the same ionization environment, leading to inaccurate quantification.

-

The

C Solution:

Stability and Scrambling

Deuterium on heteroatoms (N, O, S) is labile and exchanges with solvent protons (H/D exchange), rendering the label useless in protic mobile phases.

Strategic Planning: Retrosynthetic Design

Before synthesis, the position of the label must be selected based on metabolic stability and fragmentation patterns.

Label Positioning Rules

-

Metabolic Stability: Avoid placing labels on positions subject to rapid metabolic cleavage (e.g., O-dealkylation sites) if quantifying the parent drug.

-

Fragment Retention: For MS/MS (MRM) detection, the label must be retained in the product ion selected for quantification. If the label is lost in the neutral loss, the IS and analyte transitions will be indistinguishable.

-

Mass Shift: Target a mass shift of at least +3 Da (preferably +6 Da) to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte.

DOT Diagram: Strategic Workflow

Caption: Workflow for designing and producing stable isotope labeled standards.

Protocol 1: Chemical Synthesis (Targeted N-Methylation)

Application: Synthesis of

Materials

-

Precursor (Desmethyl analog of target)

-

[

C]-Methyl Iodide (>99 atom % -

Potassium Carbonate (K

CO -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)

-

Quenching agent: Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Desmethyl Precursor (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add K

CO-

Expert Insight: For less acidic protons, use NaH at 0°C.

-

-

Label Addition: Calculate the required volume of

CH-

Critical: Do not use a large excess of labeled reagent to minimize cost and prevent over-methylation (quaternization).

-

-

Reaction: Seal the flask and stir.

-

Temp: Room temperature for highly reactive amines; 60°C for amides/indoles.

-

Time: Monitor via LC-MS (low res) every 30 mins until starting material is <5%.

-

-

Quenching: Cool to room temperature. Add saturated NH

Cl solution to quench excess base. -

Extraction: Extract 3x with Ethyl Acetate. Wash combined organics with water and brine (to remove DMF). Dry over Na

SO -

Purification: Concentrate in vacuo. Purify via Flash Chromatography or Prep-HPLC.

Protocol 2: Biological Synthesis (Metabolic Labeling)

Application: Synthesis of uniformly labeled (

Step-by-Step Methodology (Yeast Lipid Example)

-

Culture Media: Prepare synthetic defined medium (SD) lacking a carbon source.

-

Label Addition: Add [U-

C -

Inoculation: Inoculate Saccharomyces cerevisiae (OD

= 0.1) into the labeled media.[1] -

Growth: Incubate at 30°C with shaking (200 rpm) until stationary phase (approx. 48 hours).

-

Expert Insight: Harvesting at stationary phase maximizes lipid accumulation.

-

-

Lysis & Extraction: Pellet cells by centrifugation. Wash with PBS. Perform mechanical lysis (bead beating) in Chloroform:Methanol (2:1) (Folch extraction).

-

Result: The resulting lipid extract contains a mixture of lipids where all carbons are replaced by

C.-

Use Case: This extract serves as a "cocktail" internal standard for lipidomics profiling.

-

Quality Control & Validation

A synthesized IS is worthless if it contains significant amounts of unlabeled (M+0) material, as this will contribute to the analyte signal and skew quantification.

Isotopic Purity Calculation

Analyze the purified IS using High-Resolution MS (Orbitrap or Q-TOF). Acceptance Criteria:

-

Chemical Purity: >98% (by HPLC-UV)

-

Isotopic Enrichment: >99 atom %

-

M+0 Contribution: <0.5% (Critical)

Formula for Isotopic Purity:

Cross-Signal Contribution Test

Before method validation, perform a "Cross-Talk" experiment:

-

Blank + IS: Inject a blank matrix sample spiked only with the IS at the working concentration.

-

Monitor Analyte Channel: Measure the area count in the analyte's MRM transition.

-

Requirement: The signal in the analyte channel must be <20% of the Lower Limit of Quantification (LLOQ). If it is higher, the IS contains too much M+0 (unlabeled) impurity and must be re-synthesized or purified further.

DOT Diagram: Co-elution Logic

Caption: Comparison of Deuterated vs. 13C-labeled standards in LC-MS/MS workflows.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Chemical) | Moisture in solvent; Old reagents. | Use freshly distilled DMF/Acetone; Flame-dry glassware. |

| Over-methylation | Excess | Reduce equivalents to 1.05; Monitor strictly by LC-MS. |

| High M+0 Signal | Low enrichment of starting reagent. | Purchase |

| RT Shift Observed | Label placed on polar functional group affecting pKa. | Move label to a non-polar region (e.g., aromatic ring or alkyl chain). |

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

- Wang, S., & Cyronak, M. (2013).

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.[1] Link

-

LGC Standards. (2018). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[2][3]Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

Benzoyl chloride-alpha-13C reaction conditions for neurochemical analysis

Application Note: High-Sensitivity Neurochemical Profiling via Benzoyl Chloride ( -BzCl) Derivatization[1][2][3]

Abstract & Strategic Rationale

The direct analysis of neurochemicals (neurotransmitters, polyamines, and metabolites) by Liquid Chromatography-Mass Spectrometry (LC-MS) is historically plagued by two limitations: poor retention of polar analytes on Reverse Phase (C18) columns and low ionization efficiency in Electrospray Ionization (ESI).[1]

This protocol details the Benzoyl Chloride (BzCl) derivatization method, specifically utilizing

Key Advantages:

-

Retentivity: Increases hydrophobicity, allowing robust separation on standard C18 columns.[1]

-

Sensitivity: Enhances ESI response by 10–1000 fold compared to native analytes.[1]

-

Quantification: Enables the use of

-labeled internal standards (or differential labeling of control vs. disease samples) to negate matrix effects.[1]

Chemical Mechanism: The Schotten-Baumann Reaction[2][4][5][6][7]

The core chemistry is a base-catalyzed nucleophilic acyl substitution (Schotten-Baumann reaction).[1][4] The reaction requires a biphasic system (or a miscible organic/aqueous mix) where the base keeps the nucleophile (amine/phenol) deprotonated and scavenges the liberated HCl.[1]

Reaction Pathway[2][4][8]

-

Nucleophilic Attack: The lone pair of the analyte's nitrogen (amine) or oxygen (phenoxide) attacks the carbonyl carbon of Benzoyl Chloride.[1]

-

Elimination: Chloride is expelled, forming the amide or ester bond.[1]

-

Neutralization: The carbonate buffer neutralizes the acidic byproducts, preventing protonation of the amine which would inhibit the reaction.[1]

Diagram 1: Reaction Logic & Pathway

Caption: Mechanism of benzoylation under basic conditions converting polar analytes to hydrophobic derivatives.

Experimental Protocol

Reagents & Materials

-

Labeling Reagent: Benzoyl Chloride (BzCl).[2][1][3][4][5][6][7][8][9][10][11]

-

Reaction Buffer: 100 mM Sodium Carbonate (

) adjusted to pH 9.5 with -

Solvent: LC-MS grade Acetonitrile (ACN).[1]

-

Internal Standard (IS): Pre-labeled

-analytes OR a matched heavy-labeled biological sample.[1]

Step-by-Step Workflow

Step 1: Sample Preparation

-

Aliquot 10 µL of biological sample (CSF, microdialysate, plasma, or tissue homogenate).[1]

-

Expert Insight: If analyzing tissue, ensure protein precipitation (cold methanol/acetone) is performed before this step.[1] Supernatants must be free of particulate matter.[1]

Step 2: Buffer Addition

-

Add 5 µL of 100 mM Sodium Carbonate Buffer (pH 9.5).[1]

-

Vortex briefly.[1]

-

Expert Insight: The high pH is non-negotiable.[1] Amines must be uncharged (R-NH2) to react.[1] If the sample is highly acidic (e.g., PCA extracts), adjust buffer concentration to ensure final pH > 9.0.[1]

Step 3: Derivatization Reaction

-

Add 5 µL of 2% (v/v) Benzoyl Chloride in Acetonitrile.

-

For Quantification: Add

-BzCl to samples and

-

-

Vortex immediately and incubate at Room Temperature for 5 minutes .

-

Expert Insight: BzCl hydrolyzes in water over time.[1][7] The reaction with amines is kinetically faster than hydrolysis, but "fresh" reagent delivery is critical.[1] Do not prepare the 2% BzCl solution more than 1 hour in advance.[1]

Step 4: Quenching (Optional but Recommended) [1]

-

Add 5 µL of 1% Formic Acid or a solution of Glycine (100 mM).[1]

-

Expert Insight: While BzCl self-hydrolyzes to Benzoic Acid (which elutes in the solvent front), adding acid stabilizes the derivatives and ensures the LC column is not exposed to highly alkaline injections.[1]

Step 5: Analysis

-

Inject 1–5 µL onto the LC-MS/MS system.

Diagram 2: Analytical Workflow

Caption: Step-by-step derivatization workflow for LC-MS/MS analysis.

Data Analysis & Mass Transitions[2]

When using

Table 1: Mass Shift Calculations

| Analyte | Functional Groups (n) | Mass Shift ( | Mass Shift ( |

| Dopamine | 3 (1 amine, 2 phenols) | +3 Da | +18 Da |

| Serotonin | 2 (1 amine, 1 phenol) | +2 Da | +12 Da |

| GABA | 1 (1 amine) | +1 Da | +6 Da |

| Glutamate | 1 (1 amine) | +1 Da | +6 Da |

Critical Note on Isotope Selection:

If using

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | pH too low (< 8.[1]0) | Ensure Carbonate buffer is fresh.[1] Acidic samples (e.g., PCA) need higher buffer molarity.[1] |

| Variable Retention | Column overload | Benzoic acid (hydrolysis byproduct) can overload the column.[1] Divert flow to waste for the first 1-2 mins. |

| Incomplete Reaction | Old BzCl reagent | BzCl degrades to Benzoic Acid if exposed to moisture.[1] Use fresh ampules or store in a desiccator. |

| Precipitation | Protein crash | Ensure biological samples are deproteinized (e.g., with ACN/MeOH) prior to adding the buffer.[1] |

References

-

Wong, J. M., et al. (2012). "In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry."[1][10] ACS Chemical Neuroscience, 3(9), 684–694.[1] [Link]

-

Song, P., et al. (2012). "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples."[1] Journal of Chromatography A, 1247, 103-113.[1] [Link]

-

Malec, P., et al. (2021). "Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization."[1] Analytical Chemistry. [Link][2][1][3][5][9][10][11]

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preparation of 13C-labeled benzamides via Schotten-Baumann reaction

Precision Synthesis of C-Labeled Benzamides: Optimizing the Schotten-Baumann Reaction for Metabolic Tracers

Introduction: The Strategic Value of Stable Isotopes

In the critical phases of Drug Metabolism and Pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools.

However, the synthesis of these tracers presents a unique economic challenge.

This guide details the optimization of the classic Schotten-Baumann reaction for this purpose. Unlike modern coupling agents (HATU, EDC), which often generate complex urea byproducts difficult to remove on a milligram scale, the Schotten-Baumann biphasic system offers a "self-cleaning" mechanism ideal for high-value isotopic synthesis.

Mechanistic Insight: The Biphasic Advantage

The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride under biphasic basic conditions.[1][2] For

The Chemical Challenge

The reaction faces a critical competition:

-

Amidation (Desired): The amine attacks the

C-acyl chloride. -

Hydrolysis (Waste): The aqueous base attacks the

C-acyl chloride, reverting it to the expensive starting acid.

The Solution

The biphasic system (Dichloromethane / Aqueous NaOH) segregates the reactants. The lipophilic acid chloride and amine reside primarily in the organic phase, while the base (NaOH) resides in the aqueous phase. The base's role is to neutralize the HCl generated at the interface, preventing the protonation of the amine (which would render it non-nucleophilic).[3]

Mechanism Diagram

The following diagram illustrates the competitive pathways and the role of the biphasic interface in protecting the labeled acyl chloride.

Figure 1: Mechanistic flow of the Schotten-Baumann reaction in a biphasic system. Note the critical role of the base in neutralizing the proton without destroying the acyl chloride.

Experimental Protocol: Synthesis of Carbonyl- C-Benzamides

Scale: 1.0 mmol (Adaptable for 0.1 – 5.0 mmol)

Pre-requisite:

Phase 1: Activation (Acid Chloride Formation)

Note: This step must be performed under anhydrous conditions.

-

Charge: In a dry 10 mL round-bottom flask, place 1.0 mmol of [carbonyl-

C]benzoic acid. -

Solvent: Add 2.0 mL of anhydrous Dichloromethane (DCM) and 1 drop of DMF (catalyst).

-

Chlorination: Add 1.2 mmol (1.2 equiv) of Oxalyl Chloride dropwise at 0°C.

-

Why Oxalyl Chloride? It produces gaseous byproducts (CO, CO2, HCl), simplifying workup compared to Thionyl Chloride (

).

-

-

Reaction: Stir at room temperature for 2 hours. Evolution of gas indicates reaction progress.

-

Evaporation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting

C-benzoyl chloride oil in 2 mL of fresh DCM.

Phase 2: The Schotten-Baumann Coupling

-

Preparation: In a separate vial, dissolve 1.1 mmol of the target Amine in 1 mL DCM.

-